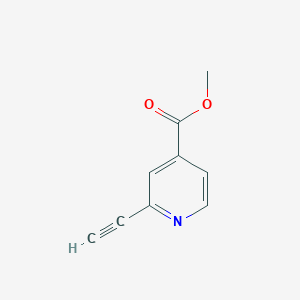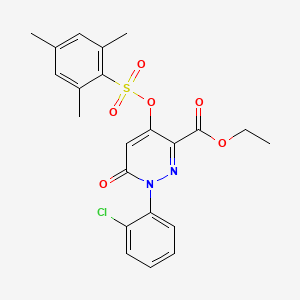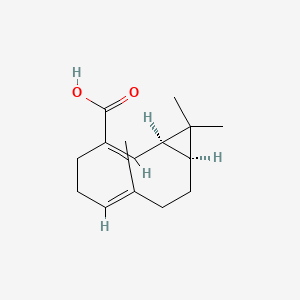
5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation
New bidentate auxiliaries derived from the isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been employed for palladium-catalyzed C(sp(3))-H bond activation. A specific compound, 5-methylisoxazole-3-carboxamide (MICA), demonstrates the ability to direct palladium-catalyzed activation of inert γ-C(sp(3))-H bonds for the formation of C-C bonds when attached to a primary amine compound. This process facilitates the synthesis of various γ-substituted non-natural amino acids efficiently and selectively. The MICA directing group is notably removable and recoverable under mild conditions, showcasing its utility in organic synthesis and the development of pharmaceuticals (Pasunooti et al., 2015).
Antimicrobial Activity
A series of novel derivatives containing the carboxamide moiety has shown promising results in antimicrobial activity studies. Specifically, compounds synthesized with structural elements similar to 5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide exhibited notable activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs like streptomycin and metronidazole in certain cases. This suggests potential applications in the development of new antimicrobial agents targeting resistant bacterial strains (Kolisnyk et al., 2015).
Insecticidal and Larvicidal Activities
Compounds structurally related to this compound have been explored for their potential in pest control. Research into derivatives has revealed significant antibacterial, antifungal, and mosquito larvicidal activities. These findings are critical for the development of new, effective insecticides and larvicides, with some compounds demonstrating lethal effects on mosquito larvae. Such studies highlight the versatility of this chemical framework in creating compounds with potential applications in agriculture and public health (Rajanarendar et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as hexahydroisoquinolin derivatives have been found to inhibit ezh2 , a histone lysine methyltransferase implicated in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
The structure-activity relationship study showed that the steric hindrance was important to the activity for EZH2 .
Biochemical Pathways
Based on the potential target ezh2, it can be inferred that the compound may affect pathways related to histone methylation and gene expression . These changes can have downstream effects on cell proliferation, differentiation, and survival.
Result of Action
Based on the potential target ezh2, it can be inferred that the compound may lead to changes in gene expression, potentially affecting cell proliferation, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . They can bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-4-11(17-20-7)13(19)14-9-2-3-10-8(5-9)6-12(18)16-15-10/h4,6,9H,2-3,5H2,1H3,(H,14,19)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFUQLMKHDKEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC3=NNC(=O)C=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
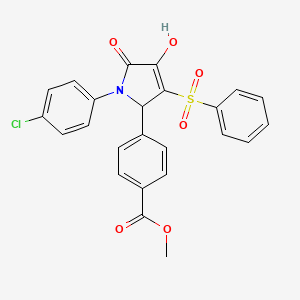
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2418938.png)
![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)
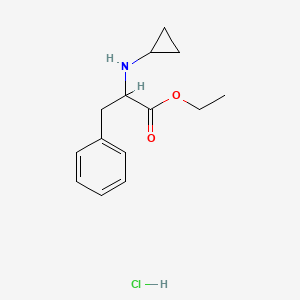
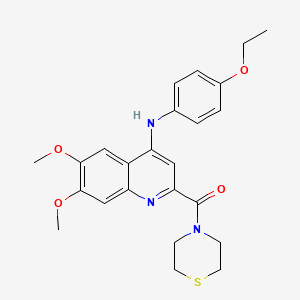

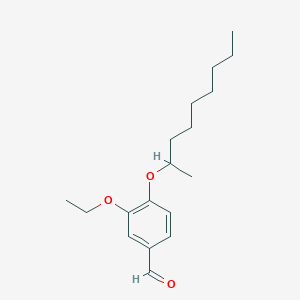
![4-[(Phenylacetyl)amino]benzoic acid](/img/structure/B2418948.png)
![Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate](/img/structure/B2418950.png)
![2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2418952.png)
